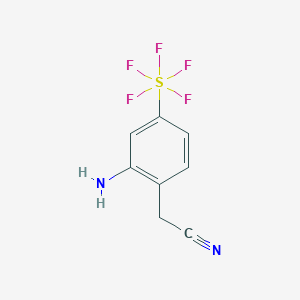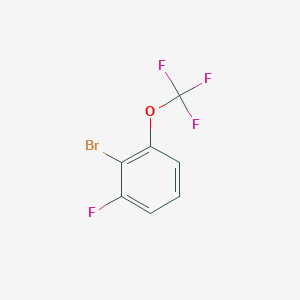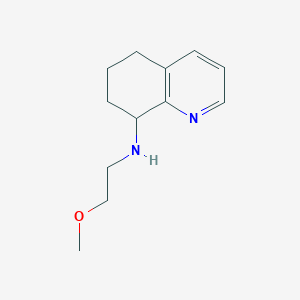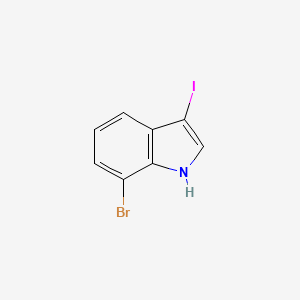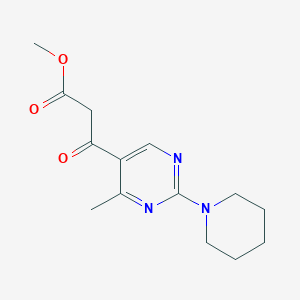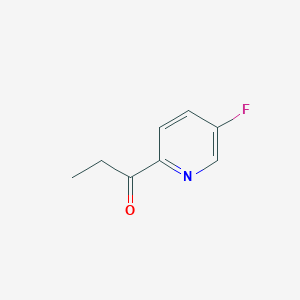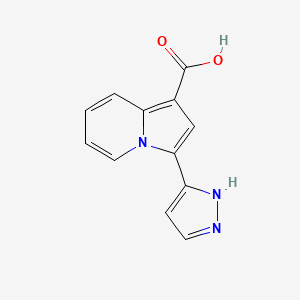
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid
Descripción general
Descripción
The compound “3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid” is a complex organic molecule that contains a pyrazole ring . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .
Synthesis Analysis
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are reported to possess a wide range of biological activities . They are often used in the synthesis of condensed heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact molecular structure. For example, a related compound, 1H-pyrazol-3-ylboronic acid, has a molecular weight of 111.9 .
Aplicaciones Científicas De Investigación
Coordination Polymers in Chemistry
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid derivatives, like 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (HPPC), have been explored for developing coordination polymers with transition metals. Such compounds show different structural types and potential for building complex 3D frameworks, which are significant in the study of crystallography and material science. For instance, coordination complexes with this ligand can exhibit unique topologies and hydrogen bond interactions, contributing to diverse structural frameworks (Zhao et al., 2014).
Synthesis and Anticancer Activity
Derivatives of 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide have shown promise in anticancer research. These compounds, synthesized through a series of chemical reactions, have exhibited potent antiproliferative activity against various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Zhang et al., 2011).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as microwave-assisted and continuous flow multistep synthesis, have been applied to create derivatives of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid. These methods offer significant advantages in terms of time efficiency and yield improvement, indicating their potential for large-scale production and industrial applications (Obermayer et al., 2011).
Safety And Hazards
Direcciones Futuras
The future directions for research and development involving this compound would depend on its specific properties and potential applications. Pyrazoles are a focus of ongoing research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVKWOCYMJMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)
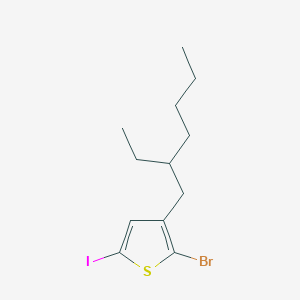
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
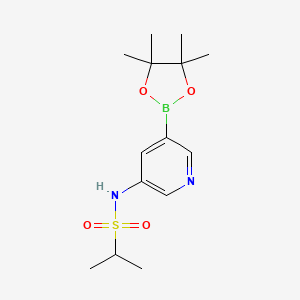
![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
